

Application Notes & Protocols: Preparation of Copper-Silver Paste for Printed Electronics

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Compound of Interest

Compound Name: copper;silver

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These application notes provide a comprehensive overview and detailed protocols for the preparation of copper-silver (Cu@Ag) core-shell nanoparticle pastes for printed electronics. This technology offers a cost-effective alternative to pure silver pastes while maintaining high conductivity and improved oxidation resistance, making it a promising material for applications in flexible electronics, solar cells, and wearable devices.

Introduction

Copper is an attractive material for conductive inks due to its high conductivity and low cost.^[1] ^[2]^[3]^[4] However, its susceptibility to oxidation, which forms insulating copper oxide layers, has been a significant challenge for its widespread adoption in printed electronics.^[1]^[2]^[5] A common strategy to overcome this limitation is to coat copper nanoparticles with a thin layer of silver, creating a core-shell structure (Cu@Ag).^[6]^[7] The silver shell protects the copper core from oxidation and facilitates low-temperature sintering, a crucial requirement for use with flexible polymer substrates.^[1]

This document outlines the synthesis of Cu@Ag core-shell nanoparticles, the formulation of a screen-printable conductive paste, and the subsequent sintering process to achieve highly conductive patterns.

Experimental Protocols

Synthesis of Copper Nanoparticles (Core)

This protocol describes the chemical reduction method for synthesizing copper nanoparticles which will serve as the core for the Cu@Ag nanoparticles.

Materials:

- Copper (II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$)
- Hydrazine hydrate ($\text{N}_2\text{H}_4 \cdot \text{H}_2\text{O}$) (80%)
- Gum arabic
- Deionized water

Equipment:

- Magnetic stirrer with heating plate
- High-speed disperser
- Centrifuge (capable of 12,000 rpm)
- Beakers and flasks

Procedure:

- Dissolve 0.6 g of gum arabic and 0.3 g of $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$ in 25 mL of deionized water with stirring until fully dissolved.[8]
- Heat the mixture to 70°C while stirring with a magnetic stirrer for 10 minutes.[8]
- Add 2.6 g of 80% hydrazine hydrate solution to the mixture.[8]
- Immediately use a high-speed disperser to stir the mixture for 1 hour. A purple-red colloid, indicating the formation of copper nanoparticles, should be observed.[8]
- After the reaction, centrifuge the resulting nano-copper sol at 12,000 rpm to separate the nanoparticles.[8]

Synthesis of Copper-Silver (Cu@Ag) Core-Shell Nanoparticles

This protocol details the coating of the synthesized copper nanoparticles with a silver shell via a self-catalytic reaction.

Materials:

- Copper nanoparticles (from Protocol 2.1)
- Silver nitrate (AgNO_3)
- Ethanol
- Acetone
- Deionized water

Equipment:

- High-speed stirrer
- Centrifuge (capable of 12,000 rpm)
- Vacuum drying oven

Procedure:

- Disperse the prepared copper nanoparticles in a suitable solvent.
- Add a solution of AgNO_3 in deionized water dropwise to the copper nanoparticle dispersion while stirring at high speed. The color of the mixture will change from reddish to dark grey, indicating the formation of the silver shell.[9]
- Continue stirring the mixture at room temperature for 20 hours at high speed.[8]
- After the reaction, centrifuge the dispersion at 12,000 rpm to collect the Cu@Ag nanoparticles.[8]

- Wash the precipitate sequentially with ethanol and acetone three times to remove any unreacted precursors and byproducts.[8]
- Dry the resulting Cu@Ag powder in a vacuum drying oven at 40°C for 12 hours.[8]

Formulation of the Copper-Silver Conductive Paste

This protocol describes the formulation of a screen-printable conductive paste using the synthesized Cu@Ag nanoparticles.

Materials:

- Cu@Ag core-shell nanoparticles (from Protocol 2.2)
- Glycerol
- Ethylene glycol
- Diethylene glycol
- Dispersant (e.g., Predox D-364)
- Surfactant (e.g., Surfynol 465)
- Defoamer (e.g., BYK-028)
- Deionized water

Equipment:

- High-energy ball mill
- Viscometer

Procedure:

- Combine the synthesized Cu@Ag nanoparticles with a mixture of organic solvents such as glycerol, ethylene glycol, and diethylene glycol.[9][10]

- Add the necessary additives, including a dispersant, surfactant, and defoamer, to the mixture. A typical formulation might include 0.5 wt% dispersant, 3 wt% glycerol, 0.3 wt% surfactant, and 0.1 wt% defoamer, with the Cu@Ag nanoparticles constituting a specific weight percentage (e.g., 10 wt% or 60 wt%) of the final ink.[8][9]
- Use a high-energy ball mill to thoroughly mix and disperse the components, resulting in a homogeneous conductive paste.[8]
- Characterize the rheological properties of the paste, such as viscosity, to ensure its suitability for the intended printing method (e.g., screen printing).

Data Presentation

The following tables summarize key quantitative data from various studies on the preparation and performance of copper-silver pastes.

Table 1: Synthesis Parameters for Cu@Ag Nanoparticles

Parameter	Value	Reference
Core Material	Copper (Cu)	[8][9]
Shell Material	Silver (Ag)	[8][9]
Copper Precursor	Copper (II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$)	[8]
Silver Precursor	Silver nitrate (AgNO_3)	[9]
Reducing Agent	Hydrazine hydrate, L-ascorbic acid	[8][9]
Stabilizer/Dispersant	Gum arabic, Polyvinylpyrrolidone (PVP-K30)	[8][9]
Reaction Temperature (Cu core)	70°C	[8]
Reaction Temperature (Ag shell)	Room Temperature	[8]
Particle Size	~100 nm	[9][10][11]

Table 2: Conductive Paste Formulation

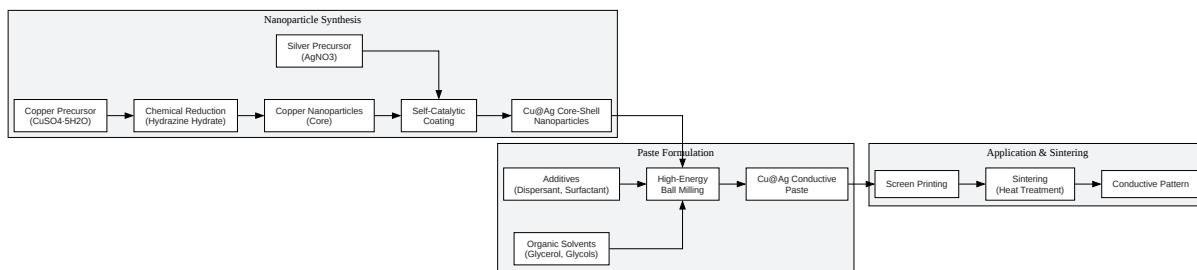
Component	Purpose	Weight Percentage	Reference
Cu@Ag Nanoparticles	Conductive Filler	10 - 60 wt%	[8][9]
Glycerol	Solvent/Viscosity Modifier	3 wt%	[8]
Ethylene Glycol	Solvent	Variable	[9][10]
Diethylene Glycol	Solvent	Variable	[9][10]
Predox D-364	Dispersant	0.5 wt%	[8]
Surfynol 465	Surfactant	0.3 wt%	[8]
BYK-028	Defoamer	0.1 wt%	[8]
Epoxy Binder	Binder	Not Specified	[12]
Aliphatic Hardener	Hardener	Not Specified	[12]

Table 3: Sintering Parameters and Performance

Sintering Method	Temperature	Atmosphere	Duration	Resulting Resistivity	Reference
Heat Annealing	300°C	-	-	10.6 $\mu\Omega\cdot\text{cm}$	[8]
Heat Treatment	290°C	Nitrogen	15 minutes	25.5 $\mu\Omega\cdot\text{cm}$	[9][10][11][13]
Heat Treatment	200°C	Nitrogen	60 minutes	8.2 $\mu\Omega\cdot\text{cm}$	[5]
Heat Treatment	150°C	Nitrogen	2 hours	37.5 $\mu\Omega\cdot\text{cm}$	[5]
Pressureless Sintering	Variable	Air or Inert	Variable	Variable	[14]
Pressurized Sintering	200 - 300°C	-	1-2 minutes	Not Specified	[14]

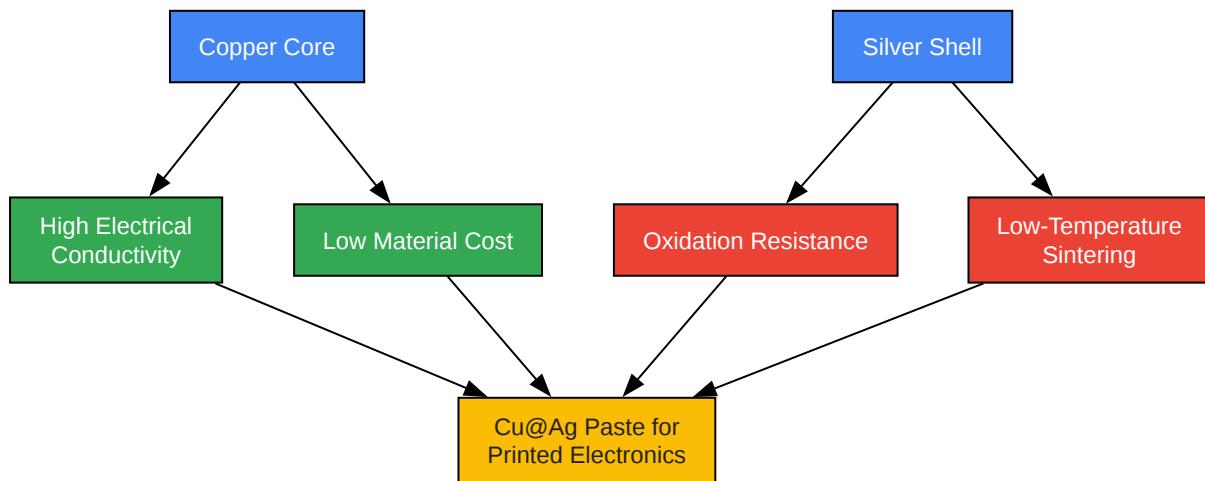
Visualizations

The following diagrams illustrate the key processes involved in the preparation of copper-silver paste.



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Caption: Experimental workflow for Cu@Ag paste preparation.



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